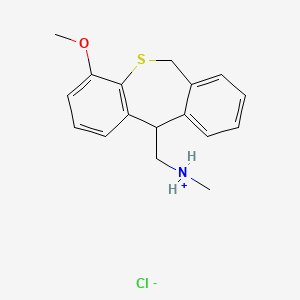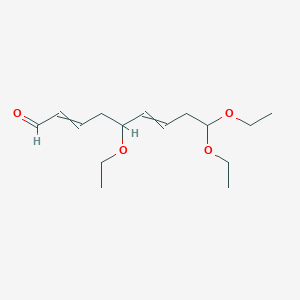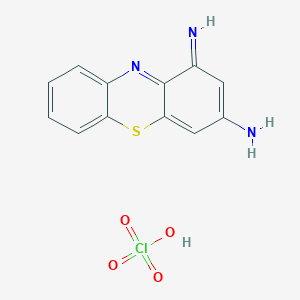
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is a fluorinated aldehyde compound It is characterized by the presence of thirteen fluorine atoms attached to the carbon chain, making it a highly fluorinated derivative of nonanal
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- typically involves the fluorination of nonanal. One common method is the direct fluorination of nonanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents like cobalt trifluoride in a flow reactor allows for efficient and scalable production of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-.
化学反应分析
Types of Reactions
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nonanoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Reduction: Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical reactivity and stability of the target molecules. The compound can also participate in various chemical reactions, as described earlier, to modify the structure and function of other molecules.
相似化合物的比较
Similar Compounds
Nonanal: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
Octanal, 4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-: A similar fluorinated aldehyde with one less carbon atom in the chain.
Decanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-: A similar fluorinated aldehyde with one more carbon atom in the chain.
Uniqueness
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is unique due to its specific chain length and the presence of thirteen fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications.
属性
CAS 编号 |
83957-58-8 |
|---|---|
分子式 |
C9H5F13O |
分子量 |
376.11 g/mol |
IUPAC 名称 |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanal |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |
InChI 键 |
XVHNPTGIKXLQSX-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)







![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
